4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine under specific conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-methylphenyl)benzamide
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the combination of an ethoxy group, a piperidine ring, and a benzamide moiety.
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-27-21-13-11-20(12-14-21)23(26)24-17-22(25-15-5-4-6-16-25)19-9-7-18(2)8-10-19/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26) |
InChI Key |
GQONCRCGWWMNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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